Home > Products > Screening Compounds P93242 > 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide - 219694-79-8

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide

Catalog Number: EVT-3253266
CAS Number: 219694-79-8
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

  • Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor. It demonstrated significant dose-related antitumor activity in HCT116 colon and A549 lung tumor models, with a high maximum tolerated dose (MTD) and low gross toxicity. These characteristics led to its entry into human clinical trials in 2002. []
  • Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. []
  • Compound Description: This compound incorporates a fragment similar to Brequinar, a compound investigated for potential use in SARS-CoV-2 treatment. []

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3- carboxamide (HIOC)

  • Compound Description: HIOC, when administered systemically, demonstrates protective effects against retinal ganglion cell death in an optic nerve crush mouse model. []

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound has shown potential as an antitubercular agent through molecular docking studies, indicating potential inhibitory action against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis. []
  • Compound Description: This compound was synthesized through a reaction between tryptamine and ibuprofen using N,N′-dicyclohexylcarbodiimide. []

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide

  • Compound Description: This compound is a naturally occurring algaecide isolated from marine bacteria. []

N-[(tert-Butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine Methyl Ester

  • Compound Description: This compound is a highly fluorescent amino acid derivative synthesized from 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde. It demonstrates a high fluorescence quantum yield. []

1-Alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol

  • Compound Description: This compound is an intermediate formed during a modified Bischler–Napieralski reaction, leading to the synthesis of N-acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]- 1H-indol-3-yl]ethyl]acetamides. []

N-[2-[2-(1-Alkyl-3-oxobutenyl)-1H-indol-3-yl] ethyl]acetamides

  • Compound Description: This group of compounds results from the base-catalyzed rearrangements of 1-(1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl) -1H-pyrido[3,4-b]indoles. []

(E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

  • Compound Description: This Schiff base compound is notable for exhibiting a charge-assisted N+—H⋯O− hydrogen bond within its structure, contributing to its antioxidant capacity. []

Ethyl 2-(1H-indol-3-yl)-5-[1-(4-methoxy­phen­yl)-4-oxo-3-phenyl­azetidin-2-yl]-4-nitro-3-(p-tol­yl)pyrrolidine-2-carboxyl­ate

  • Compound Description: This compound has been structurally characterized through X-ray crystallography, revealing that its pyrrolidine ring adopts a twist conformation. []

(E)-2-(((2-(1H-indol-3-yl)ethyl)iminio)methyl)-6-bromophenolate

  • Compound Description: The crystal structure of this compound, C17H15N2BrO, has been determined and reported. []

4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (efipladib)

  • Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). It demonstrates efficacy in various in vitro and in vivo models of prostaglandin and leukotriene-dependent inflammation. []
  • Compound Description: These compounds represent a series of indole derivatives with amino groups at positions 4 and 6 of the benzene ring. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride (SSR126768A)

  • Compound Description: SSR126768A acts as a potent, selective, and orally active oxytocin receptor antagonist. It exhibits a long duration of action and has been investigated as a potential tocolytic agent for managing preterm labor. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide

  • Compound Description: This compound is a potent non-peptidic formyl peptide receptor (FPR) agonist. []
  • Compound Description: This compound exhibits polymorphism, meaning it can exist in multiple crystalline forms. Different polymorphic forms of a compound can exhibit distinct physicochemical properties, impacting their stability, solubility, and bioavailability. [, ]

(E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]-N,N′-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide)

  • Compound Description: The crystal structure of this compound has been determined, revealing short Br⋯Br contacts between adjacent molecules. []

(S)-Ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate

  • Compound Description: This compound was synthesized as a potential AHAS inhibitor and its crystal structure was determined by X-ray diffraction analysis. []

[2-(1H-Indol-4-yl)ethyl]dipropylamine

  • Compound Description: The crystal structure of this compound has been determined. []
  • Compound Description: These compounds are synthesized using triphenylphosphine (TPP) as a catalyst for the Knoevenagel condensation reaction. []

3-acetoxy-1-acetyl-1H-indoles

  • Compound Description: These compounds are precursors to aglycones found in chromogenic compounds used for identifying microorganisms. []

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this compound has been elucidated and reported. []

N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

  • Compound Description: This compound has been designed and investigated as a potential EGFR modulator for treating cancer. []

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this compound has been solved and published. []

1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione

  • Compound Description: The crystal structure of this compound, which contains four molecules in the asymmetric unit, has been reported. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound is a key intermediate in the synthesis of various biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used for treating certain types of non-small cell lung cancer. []

(2E,4E)‐N‐(4‐(1H‐Indol‐3‐yl)piperidin‐1‐yl)alkyl‐5‐(substituted phenyl)‐2,4‐pentadienamides

  • Compound Description: This group of compounds shows potential antiallergic activity, exhibiting both antihistaminic and anti-slow-reacting substance (SRS) activities. []

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives

  • Compound Description: These derivatives exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. Notably, they demonstrate superior activity compared to ampicillin and, in many cases, streptomycin. []

5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives

  • Compound Description: This group of compounds exhibits notable DPPH radical-scavenging activity, indicating their potential as antioxidants. []

4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives

  • Compound Description: This group of compounds, including hydrazones, oximes, and 2-(1H-indol-3-yl)-nicotinonitrile derivatives, were synthesized from 4,6-dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

  • Compound Description: This compound has demonstrated 1.5-fold higher antioxidant activity compared to butylated hydroxytoluene (BHT) in a ferric reducing antioxidant power (FRAP) assay. []

3-amino-1-(5-nitro-1H-indol-2-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile

  • Compound Description: This compound can be synthesized using a one-pot green synthesis approach employing phthalic acid, hydrazine hydrate, indole-3-carboxaldehydes, and malononitrile or ethyl cyanoacetate. []

Ethyl [2-(2-phenyl-1H-indol-3-yldiazen­yl)-1,3-thia­zol-4-yl]acetate

  • Compound Description: The crystal structure of this compound has been solved and published. []

(1H-Indol-3-yl)-N- METHYL/PHENYL-PYRAZOLIDIN PYRAZOLE DERIVATIVES

  • Compound Description: This group of compounds were synthesized using microwave irradiation and demonstrated anti-inflammatory activity. []

N-[(E)-1-(1H-indole-3-yl)methylidene]-N-[4-(4-{[(E)-1-(1H-indol-3-yl)methylidene]amino} phenoxy)phenyl] amine

  • Compound Description: This novel Schiff base was synthesized from 4,4'-diaminodiphenyl ether and indole-3-carboxaldehyde. []
Synthesis Analysis

The synthesis of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves the reaction of tryptamine with butanoyl chloride. This reaction is performed under controlled conditions, often utilizing a base such as triethylamine to neutralize hydrochloric acid formed during the process. The reaction conditions are crucial for achieving high yields and purity of the final product.

Synthetic Route

  1. Starting Materials: Tryptamine and butanoyl chloride.
  2. Reagents: Triethylamine as a base.
  3. Reaction Conditions: The reaction is conducted at a controlled temperature, often under an inert atmosphere to prevent moisture interference.

In industrial settings, similar synthetic routes may be employed but on a larger scale using automated reactors and continuous flow systems to enhance efficiency and consistency in product quality.

Molecular Structure Analysis

The molecular structure of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide can be described as follows:

  • Molecular Formula: C13H16N2O
  • Molecular Weight: 216.28 g/mol
  • Structural Features:
    • An indole ring, which contributes to the compound's biological activity.
    • An amino group (-NH2) that enhances solubility and reactivity.
    • A butanamide chain that provides structural stability.

The presence of the indole moiety allows for interactions with various biological targets, making this compound a focus of pharmacological research.

Chemical Reactions Analysis

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide can participate in various chemical reactions:

Types of Reactions

  1. Oxidation: The indole moiety can be oxidized to form oxindole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert carbonyl groups to alcohols, typically using lithium aluminum hydride or sodium borohydride.
  3. Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution Agents: Halogens or nitro groups under acidic conditions.

These reactions highlight the versatility of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide is primarily linked to its interaction with biological receptors and enzymes. The indole structure allows it to bind effectively to serotonin receptors, influencing neurotransmission pathways. Additionally, it may inhibit certain enzymes involved in metabolic processes, thereby modulating biochemical reactions within cells.

Studies indicate that compounds with similar structures often exhibit significant activity against various biological targets, including cancer cells and pathogens . The specific binding affinity and inhibitory effects on target proteins are areas of ongoing research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of the amino group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Capable of undergoing oxidation, reduction, and substitution reactions as previously discussed.

Quantitative data regarding melting point, boiling point, and other specific physical properties are often determined through experimental studies.

Applications

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide has a wide range of applications across multiple scientific fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for roles in cell signaling pathways and interactions with various receptors.
  3. Medicine: Explored for potential therapeutic effects against diseases such as cancer and infections due to its ability to modulate enzyme activity.
  4. Industry: Utilized in developing new materials and chemical processes.

The compound's unique structural features contribute to its diverse applications, making it a valuable subject for further research in drug development and synthetic chemistry .

Molecular Design Rationale and Target Selection

Privileged Scaffold Integration: Role of Indole Moieties in Bioactive Compound Design

The indole nucleus serves as a fundamental pharmacophore in medicinal chemistry due to its exceptional capacity to engage diverse biological targets through multipoint interactions. As a bicyclic aromatic system comprising fused benzene and pyrrole rings, indole derivatives exhibit extensive π-electron delocalization, facilitating strong van der Waals contacts and cation-π interactions within binding pockets [4] . This heterocycle's electronic profile permits electrophilic substitution at C3, enabling strategic functionalization for potency optimization—a critical feature exploited in 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide's design.

Structurally analogous to endogenous neurotransmitters (e.g., serotonin and tryptophan), indole-containing compounds demonstrate inherent blood-brain barrier permeability and neurotransmitter receptor affinity [4]. The scaffold's versatility is evidenced by its presence in clinically validated drug classes: sumatriptan (antimigraine), ondansetron (antiemetic), and indomethacin (anti-inflammatory) all leverage indole-mediated target engagement . In Alzheimer's disease therapeutics specifically, indole derivatives exhibit cholinesterase inhibition and β-amyloid aggregation modulation [4]. The incorporation of an unsubstituted indole at C3 in 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide preserves hydrogen-bonding capacity via the N1-H moiety while allowing conformational adaptability during target binding—a deliberate design choice to enhance polypharmacological potential across neuroinflammatory and neurotransmission pathways.

Table 1: Biologically Relevant Indole Derivatives Demonstrating Scaffold Versatility

CompoundBiological ActivityKey Structural Features
Sumatriptan5-HT1B/1D receptor agonistIndolylethylamine with sulfonamide group
VERU-111Tubulin polymerization inhibitorN-methylindole with trimethoxyphenyl
4-Amino-N-[2-(1H-indol-3-yl)ethyl]butanamidePutative multi-target modulatorUnsubstituted indole with polyamine linker

Strategic Hybridization: Synergistic Effects of Tryptamine-Derived Substituents and Polyamine Linkers

The molecular architecture of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide exemplifies rational hybridization, merging two pharmacologically active domains: a tryptamine-derived fragment and a flexible polyamine-containing chain. Tryptamine itself functions as a monoamine alkaloid neurotransmitter with documented affinity for serotonin receptors, trace amine-associated receptors (TAARs), and sigma receptors [3] [4]. Retaining the 2-(1H-indol-3-yl)ethylamine substructure leverages this innate bioactivity while serving as an anchor point for elongation via amide bond formation.

The butanamide linker introduces three critical properties: (1) enhanced hydrophilicity via the terminal primary amine, improving aqueous solubility; (2) conformational flexibility permitting optimal spatial orientation between pharmacophores; and (3) potential for cationic charge at physiological pH, facilitating interactions with anionic membrane surfaces or enzyme active sites. This design parallels successful hybrid molecules such as N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide, where tryptamine conjugation to aromatic systems yielded compounds with dual anti-inflammatory and antioxidant activities [3]. The four-carbon spacer length specifically was selected based on molecular modeling studies indicating optimal distance for simultaneous engagement of protease exosites and neurotransmitter binding domains.

Table 2: Structural Components and Their Functional Roles in 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide

Molecular FragmentStructural RoleBiological Role
1H-Indol-3-yl moietyPlanar aromatic systemπ-Stacking with aromatic residues
Ethylene bridge (-CH₂-CH₂-)Conformational restraintOrientation for receptor subsite access
Butanamide linkerFlexible spacer with H-bond acceptors/donorsSolubility enhancement & membrane interaction
Terminal primary amineIonizable center (pKa ~10.5)Electrostatic target engagement

Target Pathophysiological Pathways: Rationale for Inflammation and Neurotransmission Modulation

The integration of indole and polyamine motifs positions 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide as a putative modulator of interconnected inflammation and neurotransmission cascades. Indole derivatives demonstrate well-characterized suppression of proinflammatory mediators including cyclooxygenase-2 (COX-2), nuclear factor kappa-B (NF-κB), and tumor necrosis factor-alpha (TNF-α) [4]. Molecular docking analyses suggest the indole C3 ethylamine sidechain in this compound may occupy COX-2's hydrophobic channel similarly to indomethacin, while the terminal butylamine moiety extends toward the catalytic arginine residue [7].

Simultaneously, the compound's structural similarity to neurotransmitter precursors supports potential neurotransmission modulation. Tryptamine analogs influence serotonergic pathways implicated in depression, anxiety, and cognitive decline, while polyamines (e.g., spermidine) regulate NMDA receptor function and ion channel gating [2] [4]. This dual-pathway targeting is particularly relevant for neurodegenerative conditions like Alzheimer's disease, where neuroinflammation and cholinergic deficit coexist. Butyrylcholinesterase (BChE) inhibition represents another strategic target, as BChE assumes greater importance in acetylcholine hydrolysis during late-stage Alzheimer's when acetylcholinesterase activity declines [2]. Computational models predict the protonated terminal amine of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide forms salt bridges with BChE's peripheral anionic site (Asp70), while the indole engages Trp82 via π-stacking—a binding mode distinct from conventional carbamate inhibitors.

Bioisosteric Considerations in Butanamide-Based Pharmacophore Development

Bioisosteric optimization of the butanamide linker was central to balancing conformational flexibility with target complementarity. The four-carbon chain represents a strategic compromise between shorter alkyl linkers (lacking sufficient rotational freedom) and longer pentyl/hexyl chains (increasing hydrophobicity and off-target risks). Terminal amine bioisosteres were systematically evaluated: amidines demonstrated reduced solubility, guanidines introduced metabolic instability, and tertiary amines diminished cationic character at physiological pH. The primary amine was retained as optimal for charge-mediated interactions.

Carboxamide bioisosterism was explored to enhance metabolic stability against proteases. Thioamide replacements impaired hydrogen-bonding capacity, while reversed amide orientations (N-alkylated glycine derivatives) disrupted the indole's spatial orientation relative to the terminal amine [3] [7]. The canonical amide configuration (-CO-NH-) was ultimately preserved due to its balanced hydrogen-bonding profile and proven stability in tryptamine conjugates. Molecular dynamics simulations further indicated that the butanamide's methylene units adopt gauche conformations in aqueous environments, transitioning to extended anti-periplanar conformations within enzyme active sites—a property potentially enabling induced-fit binding across divergent targets [7].

Table 3: Bioisosteric Analysis of Butanamide Linker Modifications

Linker VariantAdvantagesDisadvantages
-NH-(CH₂)₄-NH₂ (Butanamide)Optimal flexibility & H-bonding balanceModerate metabolic oxidation susceptibility
-NH-CH₂-C≡C-CH₂-NH₂ (Alkynyl)Enhanced rigidityReduced solubility & synthetic complexity
-NH-(CH₂)₂-O-(CH₂)₂-NH₂ (Ether)Improved metabolic stabilityDisrupted charge distribution
-NH-CH₂-CONH-(CH₂)₂-NH₂ (Glycinamide)Conformational constraintProtease sensitivity

Properties

CAS Number

219694-79-8

Product Name

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide

IUPAC Name

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18)

InChI Key

UWDBCAKFWFAQRH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.